molecular formula C15H17NO2 B13871038 4-(4-Methoxybenzyloxy)-2-methylaniline

4-(4-Methoxybenzyloxy)-2-methylaniline

Cat. No.: B13871038
M. Wt: 243.30 g/mol
InChI Key: VRNWVXPYWYLZPO-UHFFFAOYSA-N
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Description

4-(4-Methoxybenzyloxy)-2-methylaniline is an organic compound that features a methoxybenzyloxy group attached to an aniline derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methoxybenzyloxy)-2-methylaniline typically involves the protection of phenolic groups using the 4-methoxybenzyl (PMB) group. One common method involves the reaction of 4-methoxybenzyl chloride with aniline derivatives under basic conditions to form the desired product . The reaction is often facilitated by the use of ultrasound, which enhances the efficiency and selectivity of the process .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar synthetic routes. The use of continuous flow reactors and optimized reaction conditions can improve yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

4-(4-Methoxybenzyloxy)-2-methylaniline can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding quinones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines.

Scientific Research Applications

4-(4-Methoxybenzyloxy)-2-methylaniline has several applications in scientific research:

    Chemistry: Used as a protecting group for phenols and alcohols in organic synthesis.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(4-Methoxybenzyloxy)-2-methylaniline involves its interaction with specific molecular targets. For example, it can act as a protecting group by forming stable intermediates that prevent unwanted reactions during synthesis . The methoxybenzyloxy group can be selectively removed under mild conditions, allowing for the controlled release of the protected functional group.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups, which provides a balance of reactivity and stability. This makes it particularly useful in organic synthesis for the protection of sensitive functional groups.

Properties

Molecular Formula

C15H17NO2

Molecular Weight

243.30 g/mol

IUPAC Name

4-[(4-methoxyphenyl)methoxy]-2-methylaniline

InChI

InChI=1S/C15H17NO2/c1-11-9-14(7-8-15(11)16)18-10-12-3-5-13(17-2)6-4-12/h3-9H,10,16H2,1-2H3

InChI Key

VRNWVXPYWYLZPO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OCC2=CC=C(C=C2)OC)N

Origin of Product

United States

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